molecular formula C4H4FIN2 B13902128 1-(fluoromethyl)-4-iodo-1H-pyrazole

1-(fluoromethyl)-4-iodo-1H-pyrazole

Cat. No.: B13902128
M. Wt: 225.99 g/mol
InChI Key: ZTICWQDKHZYAKO-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)-4-iodo-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. The incorporation of fluorine and iodine atoms into the pyrazole ring can significantly alter the physicochemical properties of the compound, making it a valuable entity in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(fluoromethyl)-4-iodo-1H-pyrazole typically involves the introduction of fluoromethyl and iodine groups into the pyrazole ring. One common method is the visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane. This process involves the use of visible light and tris(trimethylsilyl)silane as both a hydrogen- and halogen atom transfer reagent to facilitate the formation of C(sp3)–CH2F bonds via a radical chain process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar radical fluoromethylation techniques. The use of commercially available fluoroiodomethane and visible light irradiation can be scaled up to produce significant quantities of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(Fluoromethyl)-4-iodo-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the fluoromethyl group.

    Radical Reactions: The fluoromethyl group can participate in radical reactions, forming new carbon-fluorine bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidation states of the fluoromethyl group .

Scientific Research Applications

1-(Fluoromethyl)-4-iodo-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(fluoromethyl)-4-iodo-1H-pyrazole involves its interaction with molecular targets and pathways. The fluoromethyl group can influence the lipophilicity, solubility, and metabolic stability of the compound, affecting its biological activity. The iodine atom can participate in halogen bonding, further modulating the compound’s interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Fluoromethyl)-3-iodo-1H-pyrazole
  • 1-(Fluoromethyl)-4-bromo-1H-pyrazole
  • 1-(Fluoromethyl)-4-chloro-1H-pyrazole

Uniqueness

1-(Fluoromethyl)-4-iodo-1H-pyrazole is unique due to the presence of both fluorine and iodine atoms, which impart distinct physicochemical properties. The combination of these halogens can enhance the compound’s reactivity and stability, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C4H4FIN2

Molecular Weight

225.99 g/mol

IUPAC Name

1-(fluoromethyl)-4-iodopyrazole

InChI

InChI=1S/C4H4FIN2/c5-3-8-2-4(6)1-7-8/h1-2H,3H2

InChI Key

ZTICWQDKHZYAKO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CF)I

Origin of Product

United States

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